N,N'-Bis[(pyridin-4-yl)methyl]thiourea
Description
Properties
CAS No. |
6965-00-0 |
|---|---|
Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1,3-bis(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c18-13(16-9-11-1-5-14-6-2-11)17-10-12-3-7-15-8-4-12/h1-8H,9-10H2,(H2,16,17,18) |
InChI Key |
QXBIRUDKGUYUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=S)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Isothiocyanate Intermediate
- Step 1: Formation of Isothiocyanate Intermediate
The synthesis often begins with the generation of an isothiocyanate intermediate by reacting an acid chloride with ammonium thiocyanate in an anhydrous solvent such as acetone. This reaction forms the isothiocyanate, a highly electrophilic intermediate crucial for subsequent steps. - Step 2: Nucleophilic Addition of Pyridin-4-ylmethyl Amine
The isothiocyanate intermediate then undergoes nucleophilic addition by pyridin-4-ylmethyl amine. This reaction forms the thiourea linkage by the addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate. - Reaction Conditions:
Typically, the reaction is carried out at room temperature or under mild heating, in solvents such as acetone or ethanol, under an inert atmosphere to avoid side reactions.
This method is supported by similar syntheses of N-acyl thiourea derivatives bearing heterocyclic rings, where isothiocyanate intermediates are key to the formation of thiourea derivatives with pyridine substituents.
Direct Condensation of Thiourea with Pyridin-4-ylmethyl Halides
- Step 1: Preparation of Pyridin-4-ylmethyl Halide
Pyridin-4-ylmethyl chloride or bromide can be prepared or purchased as a reactive alkylating agent. - Step 2: Alkylation of Thiourea
Thiourea is reacted with two equivalents of pyridin-4-ylmethyl halide under basic conditions (e.g., in the presence of potassium carbonate or sodium hydroxide) to yield this compound. - Reaction Conditions:
The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C) to facilitate nucleophilic substitution.
This approach is a classical method for preparing symmetrical N,N'-disubstituted thioureas and is widely documented in the literature for similar compounds.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Isothiocyanate Intermediate Route | Acid chloride, ammonium thiocyanate, pyridin-4-ylmethyl amine | Anhydrous acetone, mild heat | High selectivity, well-characterized intermediates | Requires preparation of isothiocyanate intermediate |
| Direct Alkylation of Thiourea | Thiourea, pyridin-4-ylmethyl halide, base | DMF/DMSO, elevated temperature | Simple one-pot synthesis, commercially available reagents | Possible side reactions, longer reaction times |
Chemical Reactions Analysis
Types of Reactions
Thiourea,n,n-bis(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinylmethyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N,N'-Bis[(pyridin-4-yl)methyl]thiourea is a thiourea derivative featuring two pyridin-4-ylmethyl groups attached to a central thiourea moiety. It has a molecular weight of approximately 258.34 g/mol and is identified by the CAS number 6965-00-0. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry and material science.
Scientific Research Applications
Urease Inhibition
this compound exhibits biological activity as a urease inhibitor. By binding to the active site of urease enzymes, it prevents the hydrolysis of urea into ammonia and carbon dioxide, which inhibits the growth of urease-producing organisms. This mechanism suggests potential applications in treating infections caused by urease-positive bacteria.
Antimicrobial and Antioxidant Properties
Derivatives of thiourea compounds, including this compound, have been studied for their antimicrobial, anti-biofilm, and antioxidant properties.
Versatile Intermediate in Synthesis
this compound is a valuable intermediate in synthetic organic chemistry due to the versatility of its reactions. The synthesis of this compound typically involves the reaction of thiourea with 4-pyridinylmethyl chloride under basic conditions, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Complex Formation
The presence of pyridinylmethyl groups enhances its ability to form stable complexes with metal ions and increases its biological activity relative to simpler thioureas.
Other biological activities
Thiourea derivatives have demonstrated multiple biological activities, including antibacterial, antifungal, antitubercular, anthelmintic, antiviral, anticancer, analgesic, anti-inflammatory, anti-diabetic, anticonvulsant, antithyroid, antioxidant, insecticidal, herbicidal, and rodenticidal effects .
Mechanism of Action
The mechanism of action of thiourea,n,n-bis(4-pyridinylmethyl)- involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing organisms, leading to their growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Geometric Features
Thiourea derivatives exhibit diverse geometries depending on substituents. For example:
- N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea adopts a trans-cis configuration relative to the thiono sulfur atom, with bond lengths and angles comparable to other aryl-substituted thioureas .
- Ortho-substituted bis(thiourea) derivatives (e.g., chloro-, nitro-substituted) adopt trans geometry in their thiourea moieties, enabling monodentate ligand behavior .
The pyridin-4-ylmethyl groups in N,N'-Bis[(pyridin-4-yl)methyl]thiourea likely favor a trans configuration due to steric and electronic effects, similar to other symmetrically substituted bis-thioureas.
Antioxidant Activity
Antioxidant efficacy varies significantly with substituents:
The electron-withdrawing nitro or chloro groups in aryl-substituted thioureas enhance radical scavenging, while electron-donating groups (e.g., ethoxy) may reduce activity. Pyridinylmethyl groups in this compound could moderate activity through balanced electron effects and improved solubility.
Coordination Chemistry
Thioureas act as ligands via sulfur or nitrogen atoms:
- Ortho-substituted bis(thioureas) exhibit monodentate ligand behavior in coordination complexes .
The dual pyridinylmethyl groups in this compound may enable chelation or bridging modes in metal complexes, distinguishing it from mono-pyridinyl or non-aromatic analogs.
Key Trends and Implications
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) enhance antioxidant activity but may reduce solubility.
- Geometric Influence : Trans configurations are common in symmetrically substituted bis-thioureas, favoring ligand behavior.
- Biological vs. Coordination Applications : Aryl-substituted derivatives excel in antioxidant roles, while pyridinyl-containing thioureas are promising for catalysis or materials science.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing N,N'-Bis[(pyridin-4-yl)methyl]thiourea, and how can purity be ensured?
The synthesis of thiourea derivatives typically involves reacting amines with thiocyanate precursors or coupling substituted phenyl groups with thiocarbonyl reagents. For N,N'-bis(pyridinyl) analogs, a common approach is the reaction of 4-(aminomethyl)pyridine with thiophosgene or a thiocarbamoyl chloride derivative under inert conditions. Recrystallization from polar aprotic solvents (e.g., DMF or DMSO) is critical for purity, as slow evaporation minimizes impurities and ensures monoclinic crystal formation (observed in analogous thiourea derivatives) . Purity is validated via HPLC (>98%) and elemental analysis, while spectroscopic techniques (¹H/¹³C NMR, FTIR) confirm functional groups.
How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s monoclinic space group (e.g., P2₁/c) and cell parameters (e.g., a = 9.236 Å, b = 7.223 Å, c = 25.255 Å, β = 91.38°) can be refined using SHELXL , a robust tool for small-molecule crystallography . WinGX and ORTEP are recommended for visualization and geometry analysis . Key metrics include bond lengths (C–S ≈ 1.68 Å, N–H···S ≈ 2.2 Å) and hydrogen-bonding networks, which stabilize the lattice .
What spectroscopic techniques are essential for characterizing thiourea derivatives, and how are data interpreted?
- ¹H NMR : Pyridinyl protons resonate at δ 7.5–8.5 ppm, while thiourea NH groups appear as broad singlets (δ 9–11 ppm).
- FTIR : Strong ν(C=S) stretches at ~1250–1350 cm⁻¹ and N–H bending at ~1500 cm⁻¹.
- UV-Vis : π→π* transitions in pyridinyl groups (~260 nm) and charge-transfer bands (if coordinated to metals).
Contradictions in data (e.g., unexpected NH shifts) may arise from tautomerism or solvent effects; cross-validation with SC-XRD is advised .
Advanced Research Questions
How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?
Disorder in pyridinyl or thiourea moieties is addressed using SHELXL’s PART instruction and ISOR restraints to model anisotropic displacement . For twinning, the HKLF5 format in SHELXL enables twin-law refinement. Advanced metrics like Rint (<5%) and GooF (0.9–1.1) validate model accuracy. Case studies of analogous compounds show that hydrogen-bonding networks (N–H···O/S) often mitigate disorder .
What strategies are effective for designing coordination complexes using this compound as a ligand?
The thiourea moiety acts as a bidentate ligand via S and N donors, while pyridinyl groups enhance π-backbonding with transition metals (e.g., Co(II), Cu(II)). For octahedral complexes:
React the ligand with metal salts (e.g., CoCl₂) in ethanol/water.
Optimize pH (5–7) to prevent deprotonation of NH groups.
Use ESI-MS to confirm stoichiometry (e.g., [Co(L)₂]⁺²).
Crystal structures of related Co(II) complexes reveal distorted geometries stabilized by N–H···O hydrogen bonds .
How does this compound function in organocatalytic applications, and what mechanistic insights exist?
Thioureas catalyze reactions via dual hydrogen-bond activation. For example, in Michael additions, the thiourea’s NH groups stabilize enolate intermediates, while pyridinyl moieties enhance electron withdrawal. Schreiner’s thiourea analogs (with CF₃ groups) show rate enhancements up to 10³-fold in Diels-Alder reactions . Mechanistic studies using DFT calculations reveal transition-state stabilization (ΔG‡ reduction by ~15 kcal/mol) .
What analytical methods are suitable for studying redox behavior in thiourea-metal systems?
Cyclic voltammetry (CV) in acetonitrile reveals metal-centered redox events (e.g., Co³⁺/Co²⁺ at ~0.5 V vs. Ag/AgCl). Adsorption studies on mineral surfaces (e.g., chalcopyrite) use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance, with thiourea derivatives showing Rct reductions of 50–70% due to strong chemisorption .
Methodological Considerations
- Contradiction Management : Cross-validate SC-XRD with spectroscopic data to resolve tautomerism or polymorphism.
- Catalytic Optimization : Screen solvents (e.g., toluene for hydrophobicity) and additives (e.g., Brønsted acids) to enhance thiourea’s H-bonding efficacy .
- Coordination Chemistry : Use EXAFS to probe metal-ligand bond distances in amorphous complexes where SC-XRD fails.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
